Dons

Vue d'ensemble

Description

Dons, also known as this compound, is a useful research compound. Its molecular formula is C20H14O7S2 and its molecular weight is 430.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The term "Dons" encompasses various compounds and species, particularly in the context of their biological activities. This article focuses on the biological activity of essential oils derived from plants associated with the designation "this compound," notably Chrysophyllum albidum G. Don and Helichrysum italicum (Roth) G. Don . These compounds have been studied for their potential applications in fields such as medicine, cosmetics, and food preservation.

1.1 Chrysophyllum albidum G. Don

The essential oils extracted from the leaves and fruits of Chrysophyllum albidum have been characterized using gas chromatography-mass spectrometry (GC-MS). The analysis revealed a complex mixture of volatile compounds, with a total of 35 and 34 identified in the leaf and fruit oils, respectively, accounting for over 97% of their composition .

1.2 Helichrysum italicum (Roth) G. Don

Similarly, Helichrysum italicum has been analyzed for its essential oil composition, which includes significant amounts of neryl acetate and α-pinene, among others. The oil content varies between different parts of the plant, with inflorescences showing a higher concentration than the herb .

2.1 Antioxidant Activity

Both Chrysophyllum albidum and Helichrysum italicum exhibit substantial antioxidant properties:

- Chrysophyllum albidum : The IC50 values for hydrogen peroxide scavenging and DPPH radical scavenging assays were determined to be 301.8 μg/mL for leaf oil and 669.2 μg/mL for fruit oil, indicating strong antioxidant potential .

- Helichrysum italicum : The antioxidant capacity was assessed using multiple assays including DPPH and ABTS methods, demonstrating effective free radical scavenging abilities .

| Compound | IC50 (μg/mL) | DPPH Scavenging | Other Antioxidant Assays |

|---|---|---|---|

| Chrysophyllum albidum Leaf | 301.8 | Yes | Yes |

| Chrysophyllum albidum Fruit | 669.2 | Yes | Yes |

| Helichrysum italicum | Varies | Yes | Yes |

2.2 Antimicrobial Activity

The essential oils from both species have shown promising antimicrobial properties:

- Chrysophyllum albidum : Exhibited significant antimicrobial effects against various pathogens, suggesting potential applications in food preservation and pharmaceuticals .

- Helichrysum italicum : Studies reported effective antibacterial activity against common bacterial strains, making it suitable for cosmetic and medicinal applications .

3.1 Application in Food Preservation

A study highlighted the use of Chrysophyllum albidum essential oil as a natural preservative in food products due to its antimicrobial properties, which can extend shelf life while maintaining safety .

3.2 Cosmetic Applications

Research on Helichrysum italicum has demonstrated its effectiveness in cosmetic formulations aimed at reducing oxidative stress on skin cells, thus enhancing skin health through its antioxidant properties .

4. Conclusion

The biological activities of compounds derived from plants designated as "this compound" reveal significant potential for various applications in health and industry. The antioxidant and antimicrobial properties of Chrysophyllum albidum G. Don and Helichrysum italicum (Roth) G. Don establish them as valuable resources in developing natural products for food preservation, cosmetics, and pharmaceuticals.

Applications De Recherche Scientifique

Scientific Research Applications

1. Cancer Treatment

DON has been investigated for its potential as an anti-cancer agent due to its ability to inhibit protein synthesis. Recent studies have focused on modifying DON to enhance its selectivity for cancer cells while minimizing toxicity to normal cells.

- Prodrug Strategy : Researchers at Johns Hopkins University have developed a modified version of DON that acts as a prodrug. This modification allows the drug to remain inactive in circulation and only become active upon entering cancer cells. This strategy significantly reduces toxicity to healthy tissues while effectively targeting tumors .

- Mechanism of Action : The mechanism involves depriving cancer cells of glutamine, a nutrient essential for their growth. By blocking glutamine uptake, DON can hinder tumor metabolism and enhance the efficacy of immunotherapy treatments . Animal studies have shown promising results, with modified DON significantly increasing the effectiveness of anti-PD-1 immunotherapy in cancer models .

2. Food Safety and Toxicology

While DON's therapeutic potential is being explored, its presence as a contaminant in food poses serious health risks.

- Health Risks : Consumption of DON-contaminated food can lead to symptoms such as vomiting, diarrhea, and immune suppression. Regulatory agencies monitor levels of DON in food products to ensure consumer safety .

- Detection Methods : Advances in detection techniques, including enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have improved the ability to identify and quantify DON in agricultural products. These methods are crucial for ensuring compliance with safety regulations .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Johns Hopkins University | Cancer Treatment | Modified DON prodrugs showed increased efficacy against tumors while sparing normal cells from toxicity. |

| Food Safety Monitoring | Detection Techniques | Implementation of LC-MS/MS improved detection rates of DON in grain samples, ensuring food safety compliance. |

| Toxicological Assessment | Health Risks | Studies demonstrated that exposure to high levels of DON led to significant health issues in animal models, supporting regulatory limits on mycotoxin levels in food products. |

Q & A

Basic Research Questions

Q. How to formulate effective research questions for studying "Dons" in experimental settings?

- Methodological Answer :

Define Scope : Narrow the focus to specific attributes of "this compound" (e.g., structural properties, interactions). Use precise terminology to avoid ambiguity .

Align with Objectives : Ensure the question addresses gaps identified in literature reviews (e.g., "How do structural variations in this compound affect their binding affinity?").

Test Feasibility : Pilot studies or computational modeling can pre-validate the question’s resolvability .

- Example :

"What methodologies are optimal for quantifying the stability of this compound under varying pH conditions?"

Q. What experimental design principles apply to studying this compound' biochemical interactions?

- Methodological Answer :

Variables : Identify independent (e.g., temperature, concentration) and dependent variables (e.g., reaction rate, binding efficiency) .

Controls : Include negative/positive controls to isolate confounding factors (e.g., solvent effects).

Reproducibility : Document protocols using standardized formats (e.g., MIAME for microarray experiments) .

- Data Table :

| Variable Type | Example | Control Strategy |

|---|---|---|

| Independent | Temperature | Thermostatic chambers |

| Dependent | Reaction rate | Calibrated spectrophotometry |

| Confounding | Solvent polarity | Solvent blank controls |

Q. How to select between primary and secondary data collection methods for this compound research?

- Methodological Answer :

Primary Data : Use surveys, lab experiments, or simulations when novel insights are needed (e.g., synthesizing new this compound derivatives) .

Secondary Data : Leverage existing datasets (e.g., crystallography databases) for meta-analyses, ensuring compatibility with research goals .

Validation : Cross-check secondary data with primary experiments to address discrepancies .

Advanced Research Questions

Q. How to resolve contradictions in experimental data on this compound' thermodynamic properties?

- Methodological Answer :

Root-Cause Analysis : Identify instrumentation errors (e.g., calorimeter calibration) or environmental variability .

Statistical Reconciliation : Apply Bayesian inference or multivariate regression to weigh conflicting datasets .

Peer Validation : Collaborate with independent labs to replicate critical findings .

- Example :

Contradictory ΔG values for this compound-protein binding may arise from differing buffer conditions. Replicate experiments under standardized protocols.

Q. What advanced techniques validate the methodological robustness of this compound studies?

- Methodological Answer :

Cross-Validation : Use orthogonal methods (e.g., NMR and X-ray diffraction) to confirm structural data .

Propriétés

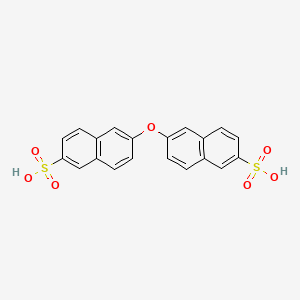

IUPAC Name |

6-(6-sulfonaphthalen-2-yl)oxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O7S2/c21-28(22,23)19-7-3-13-9-17(5-1-15(13)11-19)27-18-6-2-16-12-20(29(24,25)26)8-4-14(16)10-18/h1-12H,(H,21,22,23)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLDHCIEAUJSBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185000 | |

| Record name | DONS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31034-03-4 | |

| Record name | DONS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031034034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DONS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DONS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E36PQ5WGN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.